molecular formula C12H12O4 B145251 Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- CAS No. 128753-86-6

Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)-

Cat. No.: B145251
CAS No.: 128753-86-6
M. Wt: 220.22 g/mol
InChI Key: VPSOTEYZOPXZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- is a complex organic compound with a unique structure that includes a dioxetane ring fused to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxetane ring and the subsequent fusion with the benzofuran structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the principles of organic synthesis and process optimization would apply to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions can introduce new functional groups into the compound, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran: A closely related compound with a similar structure but lacking the acetyl group.

    Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- derivatives: Various derivatives with different functional groups introduced through substitution reactions

Uniqueness

The uniqueness of Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)- lies in its specific structural features, such as the dioxetane ring and the acetyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

128753-86-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-4-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-7(13)8-5-4-6-9-10(8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3

InChI Key

VPSOTEYZOPXZJE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.